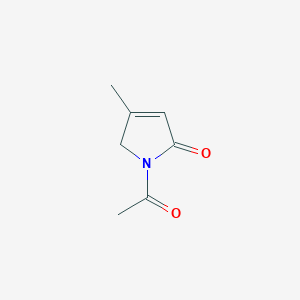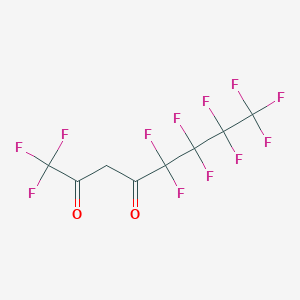
1,1,1,5,5,6,6,7,7,8,8,8-Dodecafluorooctane-2,4-dione
Vue d'ensemble
Description
- 1,1,1,5,5,6,6,7,7,8,8,8-Dodecafluorooctane-2,4-dione is a chemical compound with the molecular formula C<sub>8</sub>H<sub>6</sub>F<sub>12</sub>O<sub>2</sub> .
- It is also known by other names, including 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol and 1,8-Dihydroxy-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorooctane .
- The compound appears as a white crystalline powder .
Synthesis Analysis
- Unfortunately, I couldn’t find specific information on the synthesis of this compound in the available sources.
Molecular Structure Analysis
- The molecular structure of 1,1,1,5,5,6,6,7,7,8,8,8-Dodecafluorooctane-2,4-dione consists of a central octane-like backbone with dodecafluoro substituents at various positions.
Chemical Reactions Analysis
- The compound’s reactivity and specific chemical reactions are not well-documented in the available sources.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 90.0 to 94.0°C .
- Solubility : Soluble in methanol .
- Appearance : White to almost white powder or crystals.
Applications De Recherche Scientifique
Structure and Vibrational Studies
1,1,1,5,5,6,6,7,7,8,8,8-Dodecafluorooctane-2,4-dione, a type of β-diketone, has been a subject of structural and vibrational studies. Research shows that the molecular structure and harmonic vibrational frequencies of similar β-diketones can be investigated using ab initio and Density Functional Theory (DFT) calculations. Such studies are crucial for understanding the chemical properties and reactivity of these compounds (Tayyari et al., 2008).
Synthesis and Chemical Reactions
Research on β-diketones like 1,1,1,5,5,6,6,7,7,8,8,8-Dodecafluorooctane-2,4-dione includes exploring their synthesis and chemical reactions. One study discusses the regioselective synthesis of trifluoromethylated pyrazoles by protecting trifluoromethyl-β-diketones, demonstrating the compound's versatility in organic synthesis (Lyga & Patera, 1990).
Thermal Decomposition Studies
β-Diketones, including variations similar to 1,1,1,5,5,6,6,7,7,8,8,8-Dodecafluorooctane-2,4-dione, have been analyzed for their thermal decomposition properties. These studies are vital for understanding the stability and behavior of these compounds under various thermal conditions, which is essential in materials science (Russell & Yee, 2005).
Photochemical Studies
The compound has been explored in the context of photochemical studies. For example, research involving photolysis of related β-diketones in the presence of trifluoroacetic acid indicates the potential of these compounds in photochemistry and organic synthesis (Ohkura, Nishijima, & Seki, 2001).
NMR Studies
Nuclear Magnetic Resonance (NMR) studies involving β-diketones similar to 1,1,1,5,5,6,6,7,7,8,8,8-Dodecafluorooctane-2,4-dione providevaluable insights into their molecular structures. NMR spectroscopy can reveal detailed information about the electronic environment and molecular dynamics of these compounds. Studies have been conducted on pentane-2,4-dione and its derivatives, which are structurally similar to 1,1,1,5,5,6,6,7,7,8,8,8-Dodecafluorooctane-2,4-dione, showcasing the use of NMR in understanding the structure and behavior of these molecules (Dewan, Jennings, Silver, & Tolley, 1978).
Metal Chelation Properties
β-Diketones, including variants like 1,1,1,5,5,6,6,7,7,8,8,8-Dodecafluorooctane-2,4-dione, have been studied for their ability to form complexes with metals. These complexes have applications in various fields, including catalysis and materials science. For instance, research on the volatility and thermal properties of vanadium β-diketonates demonstrates the potential of these compounds in the formation of metal chelates (Dilli & Patsalides, 1976).
Applications in Corrosion Inhibition
Research has also explored the potential of β-diketones in corrosion inhibition. Studies show that certain β-diketone derivatives can be effective inhibitors for metal corrosion in acidic environments. This highlights the practical application of these compounds in industrial processes and materials preservation (Chafiq et al., 2020).
Quantum Chemical Studies
Quantum chemical studies have been conducted on β-diketones to understand their tautomeric preferences and molecular interactions. These studies provide a deeper insight into the electronic and structural properties of β-diketones, which is crucial for their application in various chemical processes (Dobosz, Gawinecki, & Kanabaj, 2010).
Safety And Hazards
- It is essential to handle this compound with care.
- It can cause skin irritation and strong eye irritation .
- Follow safety precautions, including wearing protective gloves, eyewear, and clothing.
- In case of accidental exposure or inhalation, seek immediate medical assistance.
Orientations Futures
- Research on this compound’s applications and potential uses is still ongoing.
- Further studies are needed to explore its properties and potential benefits.
Please note that the information provided is based on available data, and further research may yield additional insights. If you have any specific questions or need more details, feel free to ask! 😊
Propriétés
IUPAC Name |
1,1,1,5,5,6,6,7,7,8,8,8-dodecafluorooctane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F12O2/c9-4(10,2(21)1-3(22)5(11,12)13)6(14,15)7(16,17)8(18,19)20/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIYZRDLOGYCIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382155 | |
| Record name | 1,1,1,5,5,6,6,7,7,8,8,8-dodecafluorooctane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,5,5,6,6,7,7,8,8,8-Dodecafluorooctane-2,4-dione | |
CAS RN |
261503-40-6 | |
| Record name | 1,1,1,5,5,6,6,7,7,8,8,8-dodecafluorooctane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



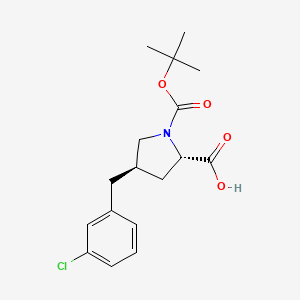
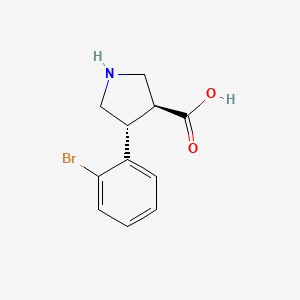
![2-(2-cyanophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1597136.png)
![2-(2,4-dichlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1597138.png)
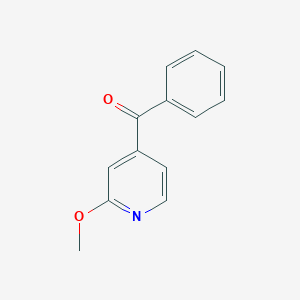
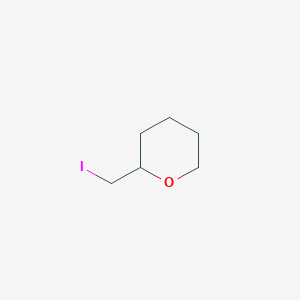
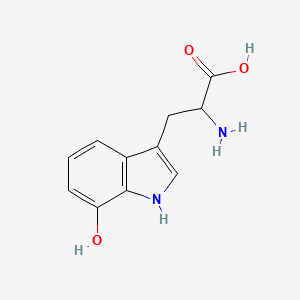
![7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B1597145.png)
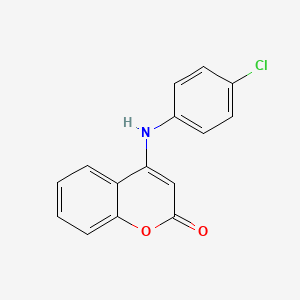
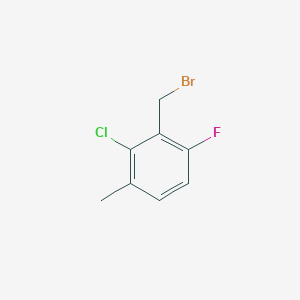
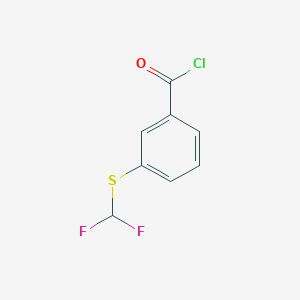
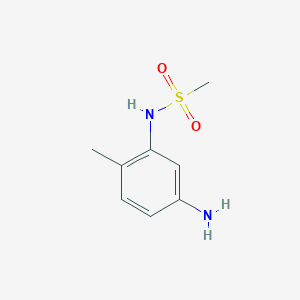
![2-[(2,6-Dichlorobenzyl)oxy]-5-nitrobenzaldehyde](/img/structure/B1597151.png)
